SSAA09E3 Exhibits Exclusive Fusion Inhibition Activity with No Cathepsin L or ACE2 Interference
SSAA09E3 demonstrates a unique mechanism of action among its in-class analogs (SSAA09E1, SSAA09E2): it exclusively prevents fusion of the viral membrane with the host cellular membrane. In direct enzymatic assays, SSAA09E1 inhibited cathepsin L activity with an IC50 of 5.33 ± 0.61 μM, while SSAA09E3 showed no inhibition of cathepsin L or cathepsin B activity [1][2]. Additionally, SSAA09E3 does not block SARS-S/ACE2 interactions, unlike SSAA09E2 which acts as an ACE2 interaction inhibitor [3].
| Evidence Dimension | Mechanism of action / Target engagement |
|---|---|
| Target Compound Data | Fusion inhibitor; no cathepsin L inhibition (IC50 >100 μM), no ACE2 binding interference |
| Comparator Or Baseline | SSAA09E1 (cathepsin L inhibitor, IC50 = 5.33 ± 0.61 μM); SSAA09E2 (ACE2 interaction inhibitor, IC50 ~3.1 μM in pseudotype assay) |
| Quantified Difference | SSAA09E3 is the only analog that specifically blocks membrane fusion without engaging cathepsin L or ACE2 |
| Conditions | Recombinant cathepsin L/B enzymatic assays; SARS-S/ACE2 binding assays; SARS/HIV pseudotype entry assays in 293T cells |
Why This Matters
For studies requiring precise dissection of viral entry steps, SSAA09E3 provides a clean fusion-specific control that does not confound upstream pathways.
- [1] Adedeji AO, et al. Novel Inhibitors of Severe Acute Respiratory Syndrome Coronavirus Entry That Act by Three Distinct Mechanisms. J Virol. 2013;87(14):8017-8028. Table 1 and Figure 4A. View Source
- [2] Adedeji AO, et al. Figure 4: Effects of compounds on cathepsin L activity. J Virol. 2013;87(14):8017-8028. View Source
- [3] Adedeji AO, et al. Figure 9: Stages of SARS-CoV entry inhibited by novel SARS-CoV small-molecule inhibitors. J Virol. 2013;87(14):8017-8028. View Source
